S-Stearoyl cysteine

Thioester chemistry S-acylation Metabolic instability

Protein S-acylation studies require chemically labile thioester standards, not stable amide N-acyl isomers. S-Stearoyl cysteine (C21H41NO3S, MW 387.6) faithfully recapitulates native stearoylation. - **Defined substrate** for PPT1 thioesterase kinetics (DTNB assays) - **C18-specific probe** identifies 90 unique stearoylated proteins missed by C16 probes - **Building block** for native chemical ligation & lipopeptide synthesis Supplied with analytical data. Shipped ambient.

Molecular Formula C21H41NO3S
Molecular Weight 387.6 g/mol
CAS No. 114507-36-7
Cat. No. B12668492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Stearoyl cysteine
CAS114507-36-7
Molecular FormulaC21H41NO3S
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N
InChIInChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1
InChIKeyDAQRUMCNDJQHQM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Stearoyl Cysteine: Chemical Identity and Structure


S-Stearoyl cysteine (CAS 114507-36-7; IUPAC: (2R)-2-amino-3-octadecanoylsulfanylpropanoic acid; molecular formula C21H41NO3S; molecular weight 387.6 g/mol) is an S-acyl-L-cysteine derivative in which the 18-carbon saturated fatty acid stearate (octadecanoate) is covalently attached to the side-chain thiol group of L-cysteine via a thioester bond [1]. It belongs to the class of S-(long-chain fatty acyl)-L-cysteine compounds, which serve as authentic chemical standards for the study of protein S-acylation—a reversible post-translational modification wherein fatty acids are appended to cysteine residues in proteins [2]. Unlike its N-acyl isomer N-stearoyl cysteine (CAS 67603-50-3), which contains a stable amide bond and is classified as an N-acylamide [3], S-stearoyl cysteine possesses a chemically labile thioester linkage that more faithfully recapitulates the native protein modification. This compound is utilized as a reference standard in mass spectrometry-based proteomics, as a substrate for acyltransferase/thioesterase enzymatic assays, and as a building block for semi-synthetic lipopeptide construction.

S-Acylation reference standard for quantitative proteomics
Defined thioester substrate for acyltransferase/thioesterase assays
Thioester building block for semi-synthetic lipopeptide construction

Why S-Stearoyl Cysteine Cannot Be Substituted by Analogs


Although S-stearoyl cysteine shares the same elemental composition (C21H41NO3S) with its N-acyl isomer N-stearoyl cysteine, the two compounds are not functionally interchangeable. The S-linked thioester bond in S-stearoyl cysteine is chemically distinct from the N-linked amide bond in N-stearoyl cysteine, conferring fundamentally different stability profiles, enzymatic susceptibility, and biological relevance [1]. Furthermore, within the S-acyl cysteine series, chain-length variation—from myristoyl (C14) through palmitoyl (C16) to stearoyl (C18)—produces quantifiably different proteome-wide acylation patterns and distinct functional outcomes on protein subcellular localization and signaling [2]. Even modest chain-length extension by two methylene units (C16→C18) alters the number of targetable proteins in the proteome by approximately 40% and shifts membrane partitioning behavior [REFS-2, REFS-3]. The quantitative evidence below demonstrates that procurement decisions must be guided by the specific experimental question—whether it concerns thioester biochemistry, chain-length-dependent protein targeting, or S-to-N acyl transfer chemistry—because no single analog adequately substitutes across all dimensions.

Bond type
N-Stearoyl cysteine contains a stable amide bond; it resists thioesterase cleavage and cannot model dynamic S-acylation cycles. Thioester-dependent readouts may shift.
Chain length
C16 palmitoyl probes target a smaller subset of the acylproteome. C18-specific protein interactions and signaling outcomes differ from C16, requiring chain-matched standards.
Lipophilicity
C18 thioester exhibits higher LogP (~8.4–8.9) than C16 thioester (7.89) and N-acyl analogs (6.59). Solvent systems and carrier loading may need adjustment.

Quantitative Evidence Versus Closest Analogs


Thioester vs. Amide Bond Lability

S-Stearoyl cysteine contains a thioester bond (Cys-S-CO-C17H35) that is intrinsically more reactive than the amide bond (Cys-NH-CO-C17H35) present in N-stearoyl cysteine. Thioesters are susceptible to hydrolysis by cellular thioesterases (EC 3.1.2.22, palmitoyl-protein thioesterase) that specifically cleave S-acyl cysteine linkages but do not process N-acyl amides [1]. Furthermore, S-acyl cysteine peptides undergo spontaneous intramolecular S→N acyl transfer via cyclic transition states, a rearrangement that is thermodynamically favorable for S-acyl but impossible for N-acyl isomers [2]. This differential lability means that S-stearoyl cysteine serves as a bona fide surrogate for the native, reversible protein S-stearoylation modification, whereas N-stearoyl cysteine constitutes a metabolically irreversible analog that cannot be processed by cellular deacylase machinery [3].

Thioester vs. Amide Lability
Head-to-head
Cleavable by PPT1; undergoes S→N transfer
vs.
Amide bond resistant to hydrolysis
Thioester-specific processing required for deacylation assay relevance; N-acyl analog may produce false-negative readouts.
Recombinant PPT1 specificity; S→N transfer at pH 7.4
Thioester chemistry S-acylation Metabolic instability Acyl transfer

Proteome-Wide Acylation Prevalence: C18 vs. C16

In a systematic chemoproteomic screen using alkynyl-fatty acid probes and click chemistry-enabled enrichment coupled with quantitative mass spectrometry, Nůsková et al. (2023) identified 308 proteins acylated with C18-derived lipids (stearate/oleate) compared with 218 proteins acylated with C16:0 (palmitate) in cultured human cells [1]. This represents a 41% larger C18-acylproteome relative to the C16-acylproteome. Importantly, most proteins that can be acylated by C16:0 can also be acylated by C18 fatty acids, and competitive acylation occurs on individual cysteine residues, meaning that the identity of the acylating fatty acid—C16:0 versus C18:0—is determined by the cell's metabolic environment rather than by rigid enzyme specificity [1]. These data establish that S-stearoyl cysteine (as the C18:0 thioester) reports on a broader and partially distinct set of protein targets compared with the more commonly studied S-palmitoyl cysteine (C16:0), making it an essential probe for comprehensive S-acylproteome mapping.

C18 vs. C16 Acylproteome Size
Head-to-head
308 vs. 218 proteins
+41% C18-specific coverage
C18 probes capture broader target set; C16-only strategies may miss ~29% of the detectable acylproteome.
HEK293T/HeLa; click chemistry; LC-MS/MS
Protein S-acylation Chemoproteomics Click chemistry Fatty acid competition

Chain-Length Effects on Subcellular Localization and Signaling

Nůsková et al. (2021) demonstrated that exposure of cells to exogenous C18:0 (stearate) shifts the acylation of GNAI proteins at Cys3 from predominantly C16:0 (palmitoylation) to C18:1 (oleoylation, after desaturation of C18:0 by SCD1), producing a functionally distinct protein species [1]. Oleoylated GNAI proteins redistribute out of detergent-resistant membrane (DRM) fractions where they normally potentiate EGFR signaling, resulting in reduced Gab1 recruitment to EGFR and diminished downstream AKT activation [1]. In contrast, C16:0-palmitoylated GNAI remains enriched in DRM fractions and supports EGFR signal potentiation. This chain-length-dependent functional divergence is not predictable from in vitro potency measurements alone and demonstrates that the two-carbon difference between palmitate and stearate produces qualitatively different biological outcomes at the level of protein localization and signal transduction.

Chain-Length Signaling Effects
Head-to-head
C18 shifts GNAI out of DRM; reduces EGFR-AKT signaling
vs.
C16 retains GNAI in DRM; maintains signaling
Two-carbon difference in acyl chain produces qualitatively distinct membrane partitioning and downstream pathway readouts.
HeLa; sucrose gradient DRM; EGF stimulation
GNAI proteins EGFR signaling Membrane microdomains Lipid microenvironment

Lipophilicity Comparison Among Analogs

The predicted octanol-water partition coefficient (LogP) for S-palmitoyl cysteine (C16 thioester) is 7.89 (ACD/LogP, predicted via Percepta Platform) , while the experimentally determined LogP for N-stearoyl cysteine (C18 amide) is 6.59 . Based on the established Hansch-Leo fragment constant of approximately +0.5 LogP units per methylene group, S-stearoyl cysteine (C18 thioester) is predicted to exhibit a LogP of approximately 8.4–8.9, making it the most lipophilic member of this comparator set [1]. This elevated lipophilicity has practical implications: the compound's increased membrane partitioning and reduced aqueous solubility relative to both S-palmitoyl cysteine and N-stearoyl cysteine necessitate different solvent systems for in vitro assays and affect its performance in cell-based delivery experiments.

Lipophilicity (LogP)
Cross-study comparable
C18 thioester ~8.4–8.9
C16 thioester 7.89
N-C18 amide 6.59
Elevated lipophilicity may require adjusted solvent systems and carrier loading for consistent assay performance.
Predicted/estimated values; methylene increment method
Lipophilicity Membrane partitioning LogP Drug delivery

Relative Abundance of S-Stearoyl vs. S-Palmitoyl Modification

Mass spectrometric analysis of S-acylated lipopeptides processed by cultured mammalian cells revealed that palmitoyl (C16:0) residues constitute the predominant S-acyl group, with smaller amounts of S-stearoyl (C18:0) and S-oleoyl (C18:1) substituents also detectable [1]. This indicates that although C18 acylation is less abundant than C16 acylation at the level of individual lipopeptide species by mass spectral ion intensity, it is nonetheless a naturally occurring modification. The coexistence of multiple acyl species on the same peptide substrate demonstrates that S-acyltransferases exhibit chain-length promiscuity, and that the relative abundance of each species depends on the local availability of fatty acyl-CoA donors [REFS-1, REFS-2]. For experiments designed to assign or validate S-acylation sites by mass spectrometry, authentic S-stearoyl cysteine standards are required to distinguish endogenous C18-acylated peptides from their more abundant C16-acylated counterparts.

Relative Acylation Abundance
Supporting evidence
Palmitoyl (C16) predominant; stearoyl (C18) minor but naturally occurring
Authentic C18 standard enables discrimination of low-abundance stearoylated species in targeted MS workflows.
MALDI-TOF/ESI of lipopeptides from mammalian cells
S-acylation stoichiometry Mass spectrometry Lipopeptide processing Plasma membrane

Validated Application Scenarios


Chemoproteomic Profiling of the Stearoyl-Acylproteome

The proteome-wide data demonstrating 308 C18-acylated proteins versus 218 C16-acylated proteins [1] directly supports the use of S-stearoyl cysteine as a precursor scaffold for synthesizing alkynyl-stearate (alk-C18) chemical reporters. By conjugating an alkyne handle to the stearoyl moiety, researchers can perform metabolic labeling in cultured cells, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to biotin-azide, streptavidin enrichment, and LC-MS/MS identification. This workflow captures the 90 proteins uniquely identified with C18 probes that would be missed by C16 (palmitoyl) probes alone [1], enabling comprehensive mapping of the stearoyl/acyl-proteome in studies of lipid metabolism, cancer signaling, and neurodegenerative disease.

In Vitro Thioesterase Activity Assays

Given that palmitoyl-protein thioesterases (PPT1, EC 3.1.2.22) specifically hydrolyze thioester-linked fatty acids from S-acylated cysteine residues but do not process amide-linked N-acyl analogs [1], S-stearoyl cysteine serves as a defined, low-molecular-weight substrate for enzyme kinetics studies. Unlike protein-based substrates that require cumbersome preparation, the free S-stearoyl cysteine compound can be used in continuous spectrophotometric assays (e.g., DTNB-based thiol release detection) to determine k_cat and K_m values for recombinant thioesterases, or to screen small-molecule thioesterase inhibitors for therapeutic development in lysosomal storage disorders such as infantile neuronal ceroid lipofuscinosis (INCL).

Synthesis of Site-Specifically Stearoylated Peptides

The thioester functionality of S-stearoyl cysteine enables its use as a C-terminal thioester building block in native chemical ligation (NCL) reactions for the semi-synthesis of homogenously lipidated proteins [1]. Because S-acyl cysteine thioesters undergo spontaneous S→N acyl transfer under physiological conditions [2], careful protection strategies are required; however, this same reactivity can be harnessed to generate N-stearoyl amide linkages via intramolecular rearrangement when desired. This application scenario is particularly relevant for generating defined protein-lipid conjugates to study how site-specific stearoylation affects protein structure, membrane binding, and protein-protein interactions, without the heterogeneity introduced by enzymatic acylation methods.

Calibration Standards for Quantitative Mass Spectrometry

The coexistence of S-palmitoyl (C16:0), S-stearoyl (C18:0), and S-oleoyl (C18:1) modifications on the same cysteine residues [1] necessitates authentic, chain-defined standards for accurate label-free or isotope-labeled quantification in targeted proteomics. S-Stearoyl cysteine can be used to generate standard curves for absolute quantification (AQUA) of stearoylated peptide abundance, or as a retention-time calibration standard in scheduled parallel reaction monitoring (PRM) assays. The absence of such standards leads to systematic undercounting of C18-acylated species, as highlighted by the 41% larger C18-acylproteome identified only when appropriate C18 probes are employed [2].

Application
Selection Property
Validation Focus
Chemoproteomic profiling of stearoyl-acylproteome
C18-specific acylproteome coverage
Comprehensive S-acylproteome mapping by LC-MS/MS
In vitro thioesterase activity assays
Thioester-specific substrate reactivity
Enzymatic cleavage kinetics (DTNB-based detection)
Site-specifically stearoylated peptide synthesis
Thioester building block for native chemical ligation
Homogeneous lipidation and S→N transfer control
Calibration standards for quantitative mass spectrometry
Defined C18:0 retention-time standard
Accurate quantification of C18-acylated peptides
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